2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxyphenyl)acetamide is a compound with significant potential in both medicinal chemistry and materials science. Its structure is characterized by the presence of a benzo[d]isothiazole ring system, which is known for its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxyphenyl)acetamide can be achieved through a multistep process starting from commercially available reagents
Industrial Production Methods
In industrial settings, the production of this compound could be scaled up by optimizing reaction conditions such as temperature, solvent choice, and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to improve efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur atom within the benzo[d]isothiazole ring, forming sulfoxides or sulfones.
Reduction: : Reduction reactions may target the carbonyl group, converting it into an alcohol or other reduced forms.
Substitution: : Substitution reactions are possible on the aromatic ring, where hydrogen atoms can be replaced by halogens or other functional groups.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: : Common reducing agents are lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: : Halogenation can be carried out using reagents like chlorine or bromine, often under acidic or basic conditions.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Alcohols and other reduced derivatives.
Substitution Products: : Halogenated compounds and derivatives with other substituted groups.
Scientific Research Applications
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxyphenyl)acetamide has found applications in various fields:
Chemistry: : Used as a reagent or intermediate in organic synthesis.
Biology: : Potential for biological activity, making it a candidate for drug discovery and development.
Medicine: : Investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: : Its stability and reactivity make it useful in the development of new materials and coatings.
Mechanism of Action
The mechanism of action for 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxyphenyl)acetamide involves interaction with specific molecular targets, depending on its application:
Biological Targets: : It may inhibit or modulate enzymes and receptors involved in inflammation, microbial growth, or cancer cell proliferation.
Pathways Involved: : Specific pathways can include the inhibition of signal transduction pathways, DNA synthesis, or protein synthesis, depending on the target organism or cell type.
Comparison with Similar Compounds
Comparing 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxyphenyl)acetamide with similar compounds:
Benzo[d]isothiazoles: : These compounds are known for their diverse biological activities, making them useful in medicinal chemistry.
Phenylacetamides: : Similar compounds with different substituents on the phenyl ring may have varying degrees of biological activity and stability.
Other Heterocyclic Compounds: : Compared to other heterocycles, benzo[d]isothiazoles offer unique stability and reactivity profiles.
List of Similar Compounds
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylacetamide
N-(2-methoxyphenyl)-2-(3-oxo-2,3-dihydrobenzo[d]isothiazol-2-yl)acetamide
2-(benzo[d]isothiazol-3-yl)-N-(2-methoxyphenyl)acetamide
This compound stands out due to its specific combination of functional groups and the unique properties they confer. Whether for scientific research or industrial application, it offers a range of possibilities worth exploring.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-23-13-8-4-3-7-12(13)17-15(19)10-18-16(20)11-6-2-5-9-14(11)24(18,21)22/h2-9H,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQWNJMSJXPUGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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